3-chloro-5-ethylbenzoic acid
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Overview
Description
3-chloro-5-ethylbenzoic acid is a derivative of benzoic acid, characterized by the presence of a chlorine atom attached to the third carbon atom and an ethyl group attached to the fifth carbon atom. This compound appears as a white crystalline powder with a slight odor and is widely used in scientific experiments and various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloro-5-ethylbenzoic acid can be synthesized through several methods:
Chlorination and Esterification of Ethyl Benzoate: This method involves the chlorination of ethyl benzoate followed by esterification to introduce the ethyl group.
Carboxylation of 3-chloro-5-ethylbenzoyl Chloride: This method involves the carboxylation of 3-chloro-5-ethylbenzoyl chloride to form the desired product.
Industrial Production Methods
The industrial production of this compound typically involves large-scale chlorination and esterification processes, ensuring high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-ethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation typically leads to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or alkanes.
Scientific Research Applications
3-chloro-5-ethylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biomarker for early detection of diseases.
Medicine: Explored for its therapeutic potential in treating cancer, inflammation, and microbial infections.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-5-ethylbenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-chlorobenzoic acid: Lacks the ethyl group, leading to different chemical properties and reactivity.
5-ethylbenzoic acid: Lacks the chlorine atom, affecting its substitution reactions and applications.
Uniqueness
3-chloro-5-ethylbenzoic acid is unique due to the presence of both chlorine and ethyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler analogs.
Properties
CAS No. |
1261594-73-3 |
---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.6 |
Purity |
95 |
Origin of Product |
United States |
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